molecular formula C8H10ClN3O B2711658 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one CAS No. 4734-23-0

4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one

Cat. No.: B2711658
CAS No.: 4734-23-0
M. Wt: 199.64
InChI Key: CMQXAJVJQMYVQC-UHFFFAOYSA-N
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Description

4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one typically involves the reaction of a pyridazine derivative with a chlorinating agent and a pyrrolidine. Common reagents might include phosphorus oxychloride (POCl3) for chlorination and pyrrolidine for the substitution reaction. The reaction conditions often involve heating and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors and more efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the pyrrolidine ring.

    Reduction: Reduction reactions could target the pyridazine ring, potentially converting it to a dihydropyridazine.

    Substitution: The chlorine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products would depend on the specific reactions but could include various substituted pyridazines or pyrrolidines.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-(morpholin-4-yl)pyridazin-3(2H)-one
  • 4-chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one

Uniqueness

4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one is unique due to the presence of the pyrrolidine ring, which can impart different steric and electronic properties compared to other similar compounds. This can affect its reactivity and biological activity.

Properties

IUPAC Name

5-chloro-4-pyrrolidin-1-yl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-6(5-10-11-8(7)13)12-3-1-2-4-12/h5H,1-4H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQXAJVJQMYVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=O)NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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